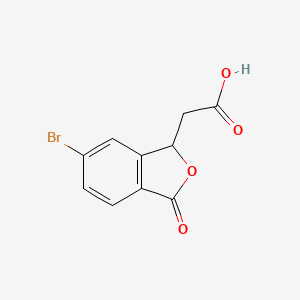

(6-Bromo-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(6-Bromo-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid, also known as 6-Bromo-3-oxo-1,3-dihydro-isobenzofuran-1-yl acetate, is a compound belonging to the class of organic compounds known as bromoacetic acids and derivatives. It is a colorless, odorless and crystalline solid that is soluble in water. 6-Bromo-3-oxo-1,3-dihydro-isobenzofuran-1-yl acetate has been studied extensively for its applications in various scientific fields, such as organic chemistry, biochemistry and physiology.

Applications De Recherche Scientifique

Facile Synthesis Techniques

One area of research involving this compound is the development of efficient synthesis techniques. A study demonstrated the palladium-catalyzed synthesis of 3-oxo-1,3-dihydro-1-isobenzofuranyl alkanoates from 2-bromobenzaldehyde and carboxylic acids, presenting a method to produce related compounds in high yields (Cho et al., 2000). Another investigation outlined convenient syntheses of 1,3-dihydro-1-oxo-4-isobenzofurancarboxylic acid and homologous acetic acids via the Arndt-Eistert reaction, contributing to the repertoire of synthetic strategies for similar structures (Skeean & Goel, 1990).

Chemical Reactions and Transformations

Research has also focused on the chemical reactions and transformations involving similar compounds. One study explored the rearrangement of substituted S-(1(3H)-isobenzofuranone-3-yl)isothiuronium bromides, leading to various products depending on the reaction conditions (Váňa et al., 2012). Another project aimed to introduce cis-dihydroxyl substitution at the A/B-ring junction of model compounds related to saquayamycins, showing the versatility of reactions involving isobenzofuran derivatives (Apponyi et al., 2002).

Synthesis of Biologically Active Agents

The compound has implications in the synthesis of biologically active agents. Research into new hydrazone derivatives as potential biologically active agents utilized related structural motifs, highlighting the compound's relevance in medicinal chemistry (Sen Gupta & Rastogi, 1986). Additionally, the synthesis and anti-inflammatory activity evaluation of acetic acid derivatives of tricyclic systems, including similar compounds, underscores the chemical's importance in drug discovery and development (Ackrell et al., 1978).

Propriétés

IUPAC Name |

2-(6-bromo-3-oxo-1H-2-benzofuran-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO4/c11-5-1-2-6-7(3-5)8(4-9(12)13)15-10(6)14/h1-3,8H,4H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTFXMSNXRSVQLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(OC2=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Bromo-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1351333.png)

![3-(2-{[(4-Methylbenzyl)oxy]imino}ethyl)-4-phenyl-2,5-thiophenedicarbonitrile](/img/structure/B1351344.png)

![Methyl 3-[4-(2,5-dichlorophenyl)sulfonyloxyphenyl]prop-2-enoate](/img/structure/B1351352.png)

![1-(4-methoxyphenyl)-1-ethanone N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B1351359.png)

![4-(Phenylsulfonyl)-5-[4-(trifluoromethyl)anilino]-2,4-pentadienenitrile](/img/structure/B1351386.png)